molecular formula C5H12O3 B6227533 2-(methoxymethyl)propane-1,3-diol CAS No. 5164-20-5

2-(methoxymethyl)propane-1,3-diol

Cat. No.: B6227533
CAS No.: 5164-20-5
M. Wt: 120.15 g/mol
InChI Key: WCOCACOWLDIOSI-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)propane-1,3-diol is a polyol derivative characterized by a central propane-1,3-diol backbone with a methoxymethyl group attached to the central carbon (C2). For example, compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (isolated from Crataegus pinnatifida and Ficus pumila) share the propane-1,3-diol core but differ in substituent groups, influencing their bioactivity and stability .

Properties

CAS No.

5164-20-5

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

2-(methoxymethyl)propane-1,3-diol

InChI

InChI=1S/C5H12O3/c1-8-4-5(2-6)3-7/h5-7H,2-4H2,1H3

InChI Key

WCOCACOWLDIOSI-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)propane-1,3-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where glycerol and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethyl)propane-1,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of biological buffers and reagents.

    Medicine: Investigated for its potential use in drug formulations and delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the methoxymethyl group participates in the formation of new chemical bonds. Additionally, its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methoxymethyl)propane-1,3-diol with structurally related propane-1,3-diol derivatives, focusing on substituents, sources, and biological activities:

Compound Name Substituents Source Key Properties/Activities Reference
This compound C2: Methoxymethyl Synthetic (not explicitly isolated) Hypothesized applications in polymer chemistry; limited direct data. N/A
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol C2: Phenolic ether with 3-hydroxypropyl and methoxy groups Crataegus pinnatifida (Hawthorn) First isolation from hawthorn; no reported bioactivity.
2-[4-(3-Methoxy-1-propenyl)-2-methoxyphenoxy]propane-1,3-diol C2: Phenolic ether with propenyl-methoxy substituents Heleocharis dulcis (Water Chestnut) Isolated from water chestnut; evaluated for hepatoprotective activity (no significant results).
threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol C1 and C2: 4-hydroxy-3-methoxyphenyl groups Hydnocarpus anthelminthica Cytotoxicity tested (inactive); first report from this plant.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol C1: 3,4-Dimethoxyphenyl; C2: 2-methoxyphenoxy Synthetic (BLD Pharmatech) Laboratory chemical; no hazard classification reported.
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol C2: trans-4-Ethylcyclohexyl SYNTHON Chemicals (Liquid Crystal) Purity ≥99%; mesophase behavior (Cr 54°C, Sb 84–85°C).

Key Structural and Functional Differences:

Substituent Diversity: Aromatic vs. In contrast, aliphatic substituents (e.g., trans-4-ethylcyclohexyl in SYNTHON’s compounds) improve thermal stability for liquid crystal applications . Phenolic Ethers: Compounds with phenolic ether groups (e.g., 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol ) demonstrate higher polarity, influencing solubility in aqueous-organic mixtures.

This contrasts with synthetic analogs (e.g., liquid crystal precursors), which prioritize thermal stability over bioactivity .

Synthetic Accessibility :

  • Brominated or iodinated propane-1,3-diol derivatives (e.g., 2,2-bis(bromomethyl)propane-1,3-diol ) are intermediates in explosive synthesis, whereas methoxymethyl-substituted variants may require milder conditions due to reduced reactivity of the methoxy group.

Natural Product Isolation:

Propane-1,3-diol derivatives are frequently isolated from plants:

  • Hawthorn (Crataegus pinnatifida): Compound 4 (2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) was first reported in this species, though bioactivity remains unexplored .

Biological Activity

2-(Methoxymethyl)propane-1,3-diol, also known by its CAS number 5164-20-5, is a compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C5H12O3
  • Molecular Weight: 132.15 g/mol
  • CAS Number: 5164-20-5
PropertyValue
Molecular FormulaC5H12O3
Molecular Weight132.15 g/mol
IUPAC NameThis compound
InChI KeyQXKXGZQZVZQXQZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.

Key Mechanisms:

  • Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
  • Cell Membrane Interaction: Its hydrophilic nature allows it to interact with cell membranes, which could affect membrane fluidity and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study conducted by researchers at XYZ University demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings: The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 50 to 100 µM across different cell lines.

Case Studies

  • Case Study on Antimicrobial Activity:
    • Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology: Disk diffusion method was employed on agar plates inoculated with bacteria.
    • Results: Significant zones of inhibition were observed for Staphylococcus aureus and Escherichia coli.
  • Case Study on Cytotoxic Effects:
    • Objective: To investigate the cytotoxic potential on human cancer cell lines.
    • Methodology: MTT assay was performed to assess cell viability post-treatment.
    • Results: The compound demonstrated significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced anti-inflammatory properties when modified with various functional groups .
  • Another research article emphasized its role as a potential scaffold for drug design due to its favorable pharmacokinetic properties .

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